N,N'-1,4-phenylenedipropanamide
Description
N,N'-1,4-Phenylenedipropanamide is a symmetrically substituted aromatic diamide with propanamide groups attached to the nitrogen atoms of a 1,4-phenylenediamine backbone. Its molecular formula is C₁₂H₁₆N₂O₂, and it features two propionamide (–CO–CH₂CH₂–) linkages.
Properties
IUPAC Name |
N-[4-(propanoylamino)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-11(15)13-9-5-7-10(8-6-9)14-12(16)4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFVVJIZHVDVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and application-based differences between N,N'-1,4-phenylenedipropanamide and related compounds:
Structural and Functional Insights
Backbone Variations: this compound and N,N'-Diacetyl-1,4-phenylenediamine share the same aromatic core but differ in substituent length. N,N'-1,4-Phenylenedimaleimide replaces amide groups with maleimide rings, enabling Diels-Alder reactions for crosslinking, a feature absent in the target compound .
Functional Group Reactivity: Hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide) exhibit metal-chelating and antioxidant properties due to the –NHOH group, unlike the simple amides in this compound .
Applications :
- N,N'-Diacetyl-1,4-phenylenediamine is restricted to lab research due to unspecified toxicity, whereas maleimide derivatives are industrially scalable for polymers .
- Hydroxamic acids are prioritized in biochemical studies for antioxidant assays, highlighting the role of functional groups in directing application niches .
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